molecular formula C6H12N2O4 B024563 3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid CAS No. 108322-02-7

3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid

Cat. No. B024563
M. Wt: 176.17 g/mol
InChI Key: IZDRKBSVWYKCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid, also known as AHPPA, is a non-proteinogenic amino acid that has been found to have various biochemical and physiological effects. AHPPA has been studied extensively in scientific research for its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid is not fully understood, but it is thought to involve the modulation of various signaling pathways and cellular processes. 3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and to activate signaling pathways involved in cell survival.

Biochemical And Physiological Effects

3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid has been found to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the protection of neuronal cells from damage, and the regulation of glucose metabolism. 3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid has also been shown to have antioxidant properties and to modulate the immune system.

Advantages And Limitations For Lab Experiments

3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid has several advantages for use in lab experiments, including its stability and ease of synthesis. However, its limited availability and high cost can be a limitation for some studies.

Future Directions

There are several potential future directions for research on 3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid, including the development of new synthesis methods, the exploration of its therapeutic potential for various diseases, and the investigation of its mechanisms of action at the cellular and molecular levels. Additionally, the use of 3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid as a tool for studying cellular processes and signaling pathways could provide new insights into the mechanisms of disease and potential therapeutic targets.

Synthesis Methods

3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the use of L-threonine aldolase, which catalyzes the condensation of glycine and pyruvate to form 3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid.

Scientific Research Applications

3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid has been studied extensively for its potential therapeutic applications, including as an anticancer agent, a neuroprotective agent, and a potential treatment for metabolic disorders. In one study, 3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid was found to inhibit the growth of cancer cells by inducing apoptosis. In another study, 3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid was found to protect against neuronal cell death and improve cognitive function in a mouse model of Alzheimer's disease.

properties

CAS RN

108322-02-7

Product Name

3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

IUPAC Name

3-[(2-amino-3-hydroxypropanoyl)amino]propanoic acid

InChI

InChI=1S/C6H12N2O4/c7-4(3-9)6(12)8-2-1-5(10)11/h4,9H,1-3,7H2,(H,8,12)(H,10,11)

InChI Key

IZDRKBSVWYKCQR-UHFFFAOYSA-N

SMILES

C(CNC(=O)C(CO)N)C(=O)O

Canonical SMILES

C(CNC(=O)C(CO)N)C(=O)O

Origin of Product

United States

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